2,2,3,3-Tetrafluoro-1,4-dimethoxybutane

Lithium-metal battery Electrolyte oxidative stability High-voltage cathode compatibility

2,2,3,3-Tetrafluoro-1,4-dimethoxybutane (CAS 2738080-99-2), commonly abbreviated as FDMB, is a fluorinated 1,4-diether solvent (C₆H₁₀F₄O₂, MW 190.14 g/mol) in which four fluorine atoms are substituted on the central two carbons of the butane backbone. First introduced by Cui and Bao's groups at Stanford University as a rationally designed single-solvent electrolyte for lithium-metal batteries (LMBs), FDMB is synthesized in a single step from inexpensive precursors and is producible in bulk quantities.

Molecular Formula C6H10F4O2
Molecular Weight 190.14 g/mol
CAS No. 2738080-99-2
Cat. No. B13432548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetrafluoro-1,4-dimethoxybutane
CAS2738080-99-2
Molecular FormulaC6H10F4O2
Molecular Weight190.14 g/mol
Structural Identifiers
SMILESCOCC(C(COC)(F)F)(F)F
InChIInChI=1S/C6H10F4O2/c1-11-3-5(7,8)6(9,10)4-12-2/h3-4H2,1-2H3
InChIKeyMWFDZQADYQEPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3-Tetrafluoro-1,4-dimethoxybutane (FDMB): A Fluorinated Diether Electrolyte Solvent for Next-Generation Lithium-Metal and Lithium-Sulfur Batteries


2,2,3,3-Tetrafluoro-1,4-dimethoxybutane (CAS 2738080-99-2), commonly abbreviated as FDMB, is a fluorinated 1,4-diether solvent (C₆H₁₀F₄O₂, MW 190.14 g/mol) in which four fluorine atoms are substituted on the central two carbons of the butane backbone. First introduced by Cui and Bao's groups at Stanford University as a rationally designed single-solvent electrolyte for lithium-metal batteries (LMBs), FDMB is synthesized in a single step from inexpensive precursors and is producible in bulk quantities [1]. The compound exhibits a boiling point of 150 °C, density of 1.21 g/mL at 20 °C, and a flash point of 49 °C . Its defining functional feature—the simultaneous coordination of Li⁺ by both ether oxygen and fluorinated groups—enables a unique solvation structure that underpins its differentiated electrochemical performance across LMB and lithium-sulfur (Li-S) battery platforms [1] [2].

Why 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane Cannot Be Replaced by Non-Fluorinated Ethers or Alternative Fluorinated Solvents in High-Performance Battery Electrolytes


The four –CF₂– units in FDMB's central backbone are not merely incremental substituents; they fundamentally alter the solvent's electronic structure, solvation chemistry, and decomposition pathway relative to non-fluorinated analogs such as 1,2-dimethoxyethane (DME) and 1,4-dimethoxybutane (DMB), as well as alternative fluorinated ethers like TTE. The inductive electron-withdrawing effect of fluorine raises FDMB's oxidative stability to >6 V (vs. Li/Li⁺), compared with <4 V for conventional ethers, while simultaneously weakening Li⁺ solvation to produce an anion-rich inner solvation sheath that generates a superior solid-electrolyte interphase (SEI) [1]. Furthermore, FDMB uniquely undergoes favorable defluorination coordinated with both Li⁺ and Al³⁺ to form a protective AlF₃ passivation layer on aluminum current collectors—a property absent in DME, TTE/DME mixtures, and glyme-based electrolytes under aggressive conditions of 4.5 V and 60 °C [2]. These mechanistically distinct behaviors mean that substituting FDMB with a generic fluorinated or non-fluorinated ether solvent predictably collapses high-voltage stability, compromises aluminum corrosion resistance, or degrades long-term cycling Coulombic efficiency—each of which is quantified in the evidence below.

2,2,3,3-Tetrafluoro-1,4-dimethoxybutane (FDMB): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Oxidative Stability: FDMB Electrolyte Exceeds 6 V vs. Li/Li⁺ Compared with <4 V for Conventional Non-Fluorinated Ethers

Linear sweep voltammetry (LSV) using a Li|Al cell configuration determined that 1 M LiFSI dissolved in FDMB exhibits an oxidative decomposition potential exceeding 6 V vs. Li/Li⁺ [1]. In contrast, non-fluorinated ether solvents such as DME and DMB display oxidative potentials below 4 V vs. Li/Li⁺, a limitation that renders them incompatible with high-voltage cathodes like NMC (operating up to 4.4 V) [1] [2]. The inductive electron-withdrawing effect of the four –CF₂– groups in FDMB's backbone is directly responsible for this >2 V increase in oxidative stability, enabling stable operation with high-voltage cathode materials without oxidative solvent decomposition.

Lithium-metal battery Electrolyte oxidative stability High-voltage cathode compatibility

Lithium Metal Coulombic Efficiency: FDMB Achieves 99.52% Aurbach CE vs. 97.7% (DMB) and 98.4% (DME)

Using the Aurbach CE measurement protocol—the most stringent industry-standard method for assessing lithium deposition/stripping reversibility—1 M LiFSI/FDMB electrolyte delivered a Coulombic efficiency of 99.52% [1]. Under identical testing conditions, the non-fluorinated structural analog DMB (1,4-dimethoxybutane) achieved only 97.7%, while DME (1,2-dimethoxyethane), a widely used ether solvent, reached 98.4% [1]. This 1.82-percentage-point improvement over DMB and 1.12-percentage-point improvement over DME represents a substantial reduction in irreversible lithium loss per cycle, which compounds exponentially over hundreds of cycles to determine ultimate cell lifetime.

Coulombic efficiency Lithium metal anode Aurbach method

Aluminum Current Collector Corrosion Resistance: FDMB Maintains Low Leakage Current and OCP >3 V at 60 °C/4.5 V, Whereas DME and LHCE Electrolytes Fail

Chronoamperometry tests conducted from room temperature to 60 °C at applied potentials up to 4.5 V vs. Li/Li⁺ demonstrated that 1 M LiFSI/FDMB provided low and stable leakage current even at 60 °C and 4.5 V, with the open circuit potential (OCP) remaining above 3 V after testing, indicating preservation of the protective Al₂O₃ surface layer and effective mitigation of aluminum corrosion [1]. In marked contrast, 1 M LiFSI in DME exhibited a significant increase in leakage current at 60 °C, with post-test OCP values dropping to 0–0.3 V, signaling severe Al³⁺ dissolution and corrosion [1]. The TTE/DME locally high-concentration electrolyte (LHCE) and tetraethylene glycol dimethyl ether (G4) showed intermediate but still substantial corrosion (OCP 0–0.3 V). X-ray photoelectron spectroscopy (XPS) revealed that FDMB uniquely promotes the formation of a protective AlF₃ passivation layer through favorable defluorination coordinated with both Li⁺ and Al³⁺, a mechanism not available to DME, G4, or TTE-based electrolytes [1] [2].

Aluminum corrosion LiFSI electrolyte High-voltage stability Current collector passivation

Li-S Battery: F4DMB-S6MILE Delivers 1,526 mAh g⁻¹ Capacity, 99.89% CE, and Fivefold Cycle-Life Improvement Over Conventional Ether Electrolytes

In a systematic study of electrolyte solvents with varying degrees of fluorination for Li-S batteries, the fluorinated-1,4-dimethoxybutane-based single-solvent, single-salt electrolyte (F4DMB-S6MILE, 1 M LiFSI) at 60 °C delivered the highest specific discharge capacity of 1,526 mAh g⁻¹ at 0.05 C and an average Coulombic efficiency of 99.89% over 150 cycles at 0.2 C under lean electrolyte conditions [1]. This performance represents a fivefold increase in cycle life compared with conventional ether-based electrolytes (e.g., DOL/DME) [1]. Furthermore, in calendar aging tests—a critical but rarely reported metric for practical battery deployment—Li-S cells using F4DMB-S6MILE exhibited a 4.3% capacity increase/recovery after 30 days of resting, whereas cells with conventional DOL/DME electrolyte (even with LiNO₃ additive) suffered a 16% capacity loss over the same period [1]. The strong polysulfide-trapping power of FDMB, confirmed by first-principles calculations of polysulfide binding energy, is the mechanism underlying both the cycling stability and the calendar aging advantage [1] [2].

Lithium-sulfur battery Polysulfide trapping Calendar aging Fluorinated electrolyte

SEI Composition and Full-Cell Longevity: FDMB-Based Electrolyte Achieves 420 Cycles at 90% Capacity Retention in Li|NMC Cells vs. ~30 Cycles for Typical LMB Electrolytes

In full-cell testing with 50-μm-thick lithium anodes and NMC cathodes, 1 M LiFSI/FDMB electrolyte enabled 420 charge-discharge cycles while retaining 90% of initial capacity, with an average Coulombic efficiency of 99.98% [1]. This stands in stark contrast to typical lithium-metal battery electrolytes that fail after approximately 30 cycles under laboratory conditions [1]. The mechanistic origin of this cycling stability lies in the uniquely beneficial SEI composition enabled by FDMB: the solvent inhibits the dissolution of fragmented FSI⁻ anions into the bulk electrolyte while enhancing the formation of lithium nitride (Li₃N) and lithium oxide (Li₂O) in the SEI [2]. Multiscale hybrid ab initio and reactive molecular dynamics (HAIR) simulations further revealed that both FSI⁻ anions and FDMB solvent molecules contribute fluorine to form a uniform LiF-rich inorganic inner layer of the SEI, while FDMB defluorination products polymerize into a protective organic outer layer—a dual-layer SEI architecture not achievable with non-fluorinated ether solvents [3]. In anode-free pouch cells (Cu||NMC811), the FDMB-based electrolyte delivered approximately 325 Wh kg⁻¹ specific energy with 80% capacity retention after 100 cycles [1].

Solid electrolyte interphase Li₃N Li₂O Long-term cycling Anode-free battery

High-Impact Application Scenarios for 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane (FDMB) Based on Quantitative Differentiation Evidence


High-Voltage Lithium-Metal Battery Electrolyte Development (Single-Solvent, Single-Salt Formulation)

FDMB is uniquely suited for electrolyte formulations targeting high-voltage (>4 V) lithium-metal batteries with NMC or NMC811 cathodes, where its >6 V oxidative stability window [1] eliminates the solvent decomposition that plagues conventional ethers (oxidative stability <4 V). The single-salt (1 M LiFSI), single-solvent formulation achieves Li|NMC full-cell cycling with 90% capacity retention after 420 cycles and 99.98% average CE [1], while simultaneously passivating the aluminum current collector against LiFSI-induced corrosion even at 60 °C and 4.5 V [2]. This scenario is particularly relevant for R&D programs seeking to simplify electrolyte formulation complexity (no co-solvents, no corrosion-inhibiting additives) while maintaining compatibility with both lithium metal anodes and high-voltage cathodes. Procurement of FDMB at ≥98% purity is recommended for reproducibility in these high-performance electrolyte studies.

High-Temperature Lithium-Sulfur Battery Electrolytes with Extended Calendar Life

For Li-S battery programs operating at elevated temperatures (60 °C), the F4DMB-S6MILE electrolyte formulation leverages FDMB's strong polysulfide-trapping capability to deliver 1,526 mAh g⁻¹ specific capacity at 0.05 C and 99.89% average CE over 150 cycles under lean electrolyte conditions—a fivefold cycle-life improvement over conventional DOL/DME electrolytes [1]. Critically, FDMB-based Li-S cells uniquely exhibit positive calendar aging behavior (4.3% capacity recovery after 30 days) as opposed to the 16% capacity loss observed with conventional ether electrolytes [1]. This scenario is directly relevant to procurement for Li-S battery prototyping where long shelf life and minimal self-discharge are gating requirements for practical deployment.

Anode-Free Lithium-Metal Pouch Cell Prototyping for High Energy Density Applications

In anode-free cell configurations where lithium is supplied solely from the cathode (eliminating the need for a thick lithium metal anode foil), FDMB-based electrolyte enables approximately 325 Wh kg⁻¹ single-cell specific energy with 80% capacity retention after 100 cycles [1]. This energy density substantially exceeds that of conventional lithium-ion cells and is enabled by the anion-derived SEI framework that FDMB promotes, which supports excellent Coulombic efficiency across a wide range of applied stack pressures (30–600 psi) in pouch cell formats [2]. Procurement of FDMB is indicated for anode-free battery R&D where the combination of high specific energy, manufacturability (single-solvent formulation), and pressure-tolerant cycling performance is prioritized.

Mechanistic SEI Studies and Electrolyte Solvation Structure Research

FDMB's unique dual Li⁺ coordination—via both ether oxygen and fluorinated group binding—creates a well-defined solvation sheath with high anion/solvent ratio that serves as an ideal model system for fundamental SEI research [1]. The solvent's decomposition chemistry is cleanly traceable by XPS (carbon as a unique solvent decomposition signature vs. nitrogen and sulfur from FSI⁻ anion decomposition), enabling precise quantification of SEI composition as a function of formation protocol [2]. Furthermore, the solvent's ability to suppress fragmented FSI⁻ dissolution while enhancing Li₃N and Li₂O SEI formation makes it a valuable reference standard for benchmarking new electrolyte solvent candidates. Procurement of high-purity FDMB (≥98%) is essential for reproducible mechanistic studies where trace impurities could confound SEI compositional analysis.

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